N-Me-Thalidomide 4-fluoride

Beschreibung

Eigenschaften

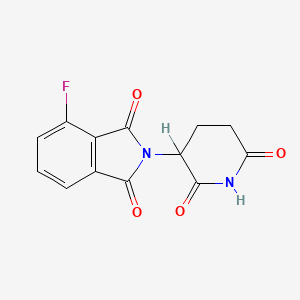

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAUTELYXAAAPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474502 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835616-60-9 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Me-Thalidomide 4-fluoride: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-Thalidomide 4-fluoride is a synthetic derivative of thalidomide (B1683933), recognized primarily for its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While not extensively characterized as a standalone therapeutic agent, its core mechanism of action lies in its ability to bind to CRBN, a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex. This interaction is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where N-Me-Thalidomide 4-fluoride functions as the E3 ligase-recruiting moiety. This technical guide delineates the fundamental mechanism of action of N-Me-Thalidomide 4-fluoride in the context of targeted protein degradation, drawing upon the established principles of related thalidomide analogs.

Core Mechanism of Action: Cereblon-Mediated Ubiquitination

The primary mechanism of action of N-Me-Thalidomide 4-fluoride is its function as a molecular glue that modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][3][4]

-

Binding to Cereblon (CRBN): N-Me-Thalidomide 4-fluoride binds to a specific pocket on the Cereblon (CRBN) protein.[2][5] CRBN serves as the substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, which also includes Damaged DNA Binding Protein 1 (DDB1) and Regulator of Cullins 1 (ROC1).[4][]

-

Modulation of Substrate Specificity: The binding of thalidomide and its analogs to CRBN alters the conformation of the substrate-binding interface. This creates a "neosubstrate" binding pocket that can recognize proteins not typically targeted by the native CRL4CRBN complex.[1]

-

Ubiquitination and Proteasomal Degradation: When used in a PROTAC, the N-Me-Thalidomide 4-fluoride moiety recruits the entire CRL4CRBN complex to a specific protein of interest (POI) targeted by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]

The N-methylation on the glutarimide (B196013) ring and the 4-fluoro substitution on the phthalimide (B116566) ring are chemical modifications intended to modulate properties such as binding affinity, stability, and synthetic utility. Studies on N-alkylated thalidomide analogs suggest that such modifications may not significantly alter certain biological activities like the inhibition of TNF-α production.[8] Fluorination of the phthalimide ring has been shown to influence CRBN binding affinity.[2]

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation workflow using N-Me-Thalidomide 4-fluoride.

Quantitative Data

Specific quantitative data for N-Me-Thalidomide 4-fluoride, such as its binding affinity (Kd or Ki) to CRBN or its efficacy in degrading specific neosubstrates, are not widely available in peer-reviewed literature. It is primarily cited as a synthetic intermediate.[3][9] However, data for the parent compound, thalidomide, and its key derivatives provide a reference for the expected range of activity.

| Compound | Target | Assay Type | Value | Reference |

| Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [10] |

| Lenalidomide (B1683929) | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~178 nM | [10] |

| Pomalidomide (B1683931) | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [10] |

| Thalidomide | TBD of human CRBN | Microscale Thermophoresis (MST) | Ki: 8.6 µM | [2] |

Note: Binding affinities can vary based on the specific assay conditions and the construct of the CRBN protein used (e.g., full-length vs. thalidomide-binding domain (TBD)).

Experimental Protocols

Detailed experimental protocols for N-Me-Thalidomide 4-fluoride are not publicly available. The following are representative protocols for assays commonly used to characterize CRBN ligands and their effects, based on methodologies described for thalidomide and its analogs.

Cereblon Binding Assay (Microscale Thermophoresis - MST)

This protocol is adapted from methodologies used to measure the affinity of thalidomide analogs to the thalidomide-binding domain (TBD) of CRBN.[2]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-Me-Thalidomide 4-fluoride) to the CRBN TBD in a competitive assay format.

Materials:

-

Recombinant human CRBN TBD (residues 319-425).

-

Fluorescent reporter ligand (e.g., BODIPY-uracil).

-

Test compound (N-Me-Thalidomide 4-fluoride).

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

DMSO for compound dilution.

-

MST instrument (e.g., NanoTemper Monolith).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent reporter ligand in DMSO. Dilute to a final working concentration in assay buffer.

-

Prepare a stock solution of the CRBN TBD in assay buffer.

-

Prepare a serial dilution of the test compound in DMSO. Further dilute this series 1:100 in assay buffer to maintain a constant final DMSO concentration (e.g., 0.5%).

-

-

Assay Setup:

-

Mix the CRBN TBD with the fluorescent reporter ligand at concentrations optimized for a stable MST signal.

-

In a series of capillaries, combine the TBD-reporter mix with each concentration of the test compound from the serial dilution. Include a control with buffer/DMSO instead of the test compound.

-

-

MST Measurement:

-

Load the capillaries into the MST instrument.

-

Perform the MST run at a constant temperature (e.g., 25°C) with appropriate LED power and MST power settings.

-

-

Data Analysis:

-

Monitor the change in thermophoresis as a function of the test compound concentration.

-

Fit the data to a suitable binding model (e.g., Ki model) to calculate the inhibition constant (Ki) of the test compound.

-

Cellular Neosubstrate Degradation Assay (Western Blot)

This protocol describes a general method to assess if a CRBN ligand induces the degradation of known neosubstrates like IKZF1 or GSPT1.

Objective: To determine if N-Me-Thalidomide 4-fluoride induces the degradation of CRBN neosubstrates in a cellular context.

Materials:

-

Human cell line expressing CRBN and the neosubstrate of interest (e.g., MM.1S multiple myeloma cells).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound (N-Me-Thalidomide 4-fluoride).

-

Proteasome inhibitor (e.g., MG132) as a control.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies against the neosubstrate (e.g., anti-IKZF1), CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight (if applicable).

-

Treat the cells with a dose-response range of N-Me-Thalidomide 4-fluoride for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

-

For a control experiment, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the test compound to confirm proteasome-dependent degradation.

-

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash again and develop the blot using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the neosubstrate and the loading control.

-

Normalize the neosubstrate levels to the loading control to determine the extent of degradation at each compound concentration.

-

Workflow Diagram

Caption: A generalized experimental workflow for characterizing CRBN ligands.

Conclusion

N-Me-Thalidomide 4-fluoride's mechanism of action is defined by its role as a Cereblon E3 ligase ligand. It functions by engaging the CRL4CRBN complex, a mechanism that is foundational to its application in the synthesis of PROTACs for targeted protein degradation. While its intrinsic biological activity as a standalone agent is not well-documented, its utility as a chemical tool for recruiting CRBN underscores its importance in the development of novel therapeutics. Further research is required to fully elucidate the specific impact of the N-methyl and 4-fluoro substitutions on its binding kinetics and degradation-inducing potential compared to other thalidomide analogs.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Me-Thalidomide 4-fluoride | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]

- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-Me-Thalidomide 4-fluoride and its Interaction with Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates".

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide commonly used as a CRBN ligand in the synthesis of PROTACs. The addition of a fluorine atom can influence the binding affinity and physicochemical properties of the molecule. This guide provides a comprehensive technical overview of the binding affinity of thalidomide analogs to CRBN, with a focus on fluorinated derivatives, and details the experimental protocols used to measure these interactions.

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter in the design of effective PROTACs and other CRBN-modulating agents. The following table summarizes the binding affinities of several key thalidomide analogs to CRBN. It is important to note that affinity values can vary depending on the specific experimental conditions and assay formats.

| Compound | Binding Affinity (K_d or IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM (K_d) | Not Specified | [1] |

| 4-fluoro-thalidomide | Correlates with increased CRBN binding affinity compared to non-fluorinated analogs | Microscale Thermophoresis (MST) | [2] |

| Lenalidomide | Not Specified | Not Specified | [1] |

| Pomalidomide | Not Specified | Not Specified | [1] |

| Iberdomide (CC-220) | ~150 nM (IC50) | Not Specified | [1] |

A study systematically analyzing a set of thalidomide analogs found a clear correlation between fluorination and increased CRBN binding affinity.[2] While a specific value for 4-fluoro-thalidomide was not provided in the abstract, the research indicates its enhanced binding potential.

Signaling Pathway

Thalidomide and its analogs exert their function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of the IMiD to the thalidomide-binding domain (TBD) of CRBN induces a conformational change that creates a new binding surface for "neosubstrate" proteins. This leads to their ubiquitination and subsequent degradation by the 26S proteasome.

References

The Biological Activity of N-Me-Thalidomide 4-fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-Me-Thalidomide 4-fluoride, a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). While specific quantitative data for N-Me-Thalidomide 4-fluoride is not extensively available in the public domain, this document extrapolates its likely biological functions and mechanism of action based on its structural similarity to other well-characterized thalidomide (B1683933) analogs. This guide details the presumed signaling pathways, offers detailed experimental protocols for assessing its biological activity, and presents comparative data for related compounds to provide a foundational resource for researchers in the field of targeted protein degradation.

Introduction

N-Me-Thalidomide 4-fluoride has been identified as a Cereblon (CRBN) ligand used in the synthesis of more complex molecules, such as "Anti-inflammatory agent 70," a Proteolysis Targeting Chimera (PROTAC) designed to degrade the STING protein.[1][2][3][4] As a derivative of thalidomide, N-Me-Thalidomide 4-fluoride is presumed to function as a molecular glue, modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This guide will explore the anticipated biological activities and provide the necessary technical information for its further investigation.

Presumed Mechanism of Action: The CRL4-CRBN Pathway

Thalidomide and its analogs exert their biological effects by binding to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5] This binding event alters the substrate recognition properties of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5] Key neosubstrates for many thalidomide analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these compounds.[6][7][8]

Given its structure, N-Me-Thalidomide 4-fluoride is expected to follow this mechanism. The methylation on the glutarimide (B196013) nitrogen and the fluorine substitution on the phthalimide (B116566) ring may influence its binding affinity for CRBN and the subsequent recruitment of neosubstrates.

Quantitative Biological Data

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

| Compound | Assay Method | Kd / IC50 | Reference |

| Thalidomide | TR-FRET | IC50 = 22.4 nM | [9] |

| (S)-Thalidomide | TR-FRET | IC50 = 11.0 nM | [9] |

| (R)-Thalidomide | TR-FRET | IC50 = 200.4 nM | [9] |

| Lenalidomide | TR-FRET | IC50 = 8.9 nM | [9] |

| Pomalidomide | TR-FRET | IC50 = 6.4 nM | [9] |

| Avadomide (CC-122) | TR-FRET | IC50 = 44.4 nM | [9] |

Note: The binding affinity can vary depending on the specific experimental conditions and protein constructs used.

Table 2: Neosubstrate Degradation Efficacy of Thalidomide Analogs

| Compound | Neosubstrate | Cell Line | DC50 | Reference |

| Lenalidomide | IKZF1 | MM.1S | ~10-100 nM | [8] |

| Pomalidomide | IKZF1 | MM.1S | ~1-10 nM | [8] |

| Iberdomide | IKZF1 | T cells | Not specified | [6] |

Note: DC50 values represent the concentration required to induce 50% degradation of the target protein.

Detailed Experimental Protocols

The following protocols are generalized methods for assessing the biological activity of Cereblon-binding molecules like N-Me-Thalidomide 4-fluoride.

Cereblon Binding Assays

SPR is a label-free technique to measure real-time binding kinetics.[10][11][12][13][14]

-

Immobilization: Recombinant human Cereblon (CRBN) is immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

Binding: A series of concentrations of N-Me-Thalidomide 4-fluoride in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip.

-

Detection: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

ITC directly measures the heat released or absorbed during a binding event.[10][15][16][17][18]

-

Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of N-Me-Thalidomide 4-fluoride is loaded into the injection syringe. Both are in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Titration: The N-Me-Thalidomide 4-fluoride solution is injected in small aliquots into the CRBN solution.

-

Heat Measurement: The heat change upon each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Neosubstrate Degradation Assay (Western Blot)

This assay determines the ability of the compound to induce the degradation of a target protein.

-

Cell Culture and Treatment: A relevant cell line (e.g., MM.1S for IKZF1) is cultured to ~70-80% confluency. The cells are then treated with varying concentrations of N-Me-Thalidomide 4-fluoride for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value can be calculated from the dose-response curve.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of a target protein in the presence of the compound.[5][19][20][21]

-

Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRL4-CRBN complex, the neosubstrate, and the test compound (N-Me-Thalidomide 4-fluoride).

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60-90 minutes).

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are analyzed by Western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.

Anti-Inflammatory Activity Assay

This assay measures the inhibition of pro-inflammatory cytokine production.[22][23][24][25][26]

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) are cultured.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of N-Me-Thalidomide 4-fluoride for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control without the compound. An IC50 value can be determined from the dose-response curve.

Anti-Angiogenic Activity: Endothelial Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[27][28][29][30][31]

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of various concentrations of N-Me-Thalidomide 4-fluoride.

-

Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of endothelial cell networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Conclusion

N-Me-Thalidomide 4-fluoride is a valuable chemical entity for the development of targeted protein degraders. Based on its structural similarity to thalidomide, it is predicted to function by binding to Cereblon and inducing the degradation of neosubstrates. While direct biological data for this specific compound is sparse, the experimental protocols and comparative data provided in this guide offer a robust framework for its characterization. Future research should focus on quantifying its binding affinity for Cereblon, identifying its specific neosubstrate profile, and evaluating its efficacy in relevant cellular and in vivo models. This will fully elucidate the therapeutic potential of N-Me-Thalidomide 4-fluoride and the novel protein degraders derived from it.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Me-Thalidomide 4-fluoride | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]

- 3. China CAS#2244520-92-9 | 4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Manufacturers Suppliers Factory [orchid-chem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. benchchem.com [benchchem.com]

- 16. Khan Academy [khanacademy.org]

- 17. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. researchgate.net [researchgate.net]

- 27. merckmillipore.com [merckmillipore.com]

- 28. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 31. corning.com [corning.com]

An In-depth Technical Guide to N-Me-Thalidomide 4-fluoride as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Me-Thalidomide 4-fluoride as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While direct quantitative binding data for N-Me-Thalidomide 4-fluoride is not extensively available in public literature, this document aggregates data for closely related and foundational thalidomide (B1683933) analogs to provide a robust framework for its application. Detailed experimental protocols for the characterization of Cereblon ligands and the evaluation of protein degradation are provided, alongside illustrative diagrams of key biological pathways and experimental workflows. This guide is intended to be a practical resource for researchers in the field of targeted protein degradation, particularly those utilizing Cereblon-based Proteolysis Targeting Chimeras (PROTACs).

Introduction to Cereblon and Thalidomide Analogs

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). The CRL4-CRBN complex, which also includes DDB1 and ROC1, is a key component of the ubiquitin-proteasome system, responsible for marking proteins for degradation. The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, bind to Cereblon was a seminal moment in the field of targeted protein degradation. These small molecules act as "molecular glues," altering the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and subsequent degradation of proteins not typically targeted by the native E3 ligase, known as neosubstrates.

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide designed for incorporation into heterobifunctional degraders like PROTACs. The 4-fluoro substitution on the phthalimide (B116566) ring is a common modification in the design of Cereblon ligands, and the N-methylation of the glutarimide (B196013) ring can influence binding and metabolic stability. These ligands are crucial components of PROTACs, where they serve to recruit the E3 ligase to a target protein of interest, leading to its degradation.

Quantitative Data for Cereblon Ligands

Table 1: Binding Affinity of Thalidomide Analogs to Cereblon

| Compound | Assay Type | Binding Constant (Value) | Binding Constant (Parameter) |

| Thalidomide | - | ~250 | Kd (nM) |

| (S)-Thalidomide | TR-FRET | 11.0 | IC50 (nM) |

| (R)-Thalidomide | TR-FRET | 200.4 | IC50 (nM) |

| Lenalidomide (B1683929) | TR-FRET | 8.9 | IC50 (nM) |

| Pomalidomide | TR-FRET | 6.4 | IC50 (nM) |

| Iberdomide | - | ~150 | IC50 (nM) |

Note: Binding affinities can vary based on experimental conditions and the specific protein constructs used.

The true utility of a Cereblon ligand within a PROTAC is measured by the degradation of the target protein. The following table includes data for "Anti-inflammatory agent 70" (HY-157570), a molecule synthesized using N-Me-Thalidomide 4-fluoride, and "PROTAC IRAK4 degrader-1", which utilizes a thalidomide-based ligand.

Table 2: Degradation Potency of PROTACs Utilizing Thalidomide-Based Ligands

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Anti-inflammatory agent 70 (HY-157570) | TYK2 | - | 2.1 | >60 |

| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | - | >50% at 1 µM |

Signaling Pathways and Experimental Workflows

Cereblon-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing a Cereblon ligand.

Experimental Workflow for PROTAC Evaluation

This diagram outlines a typical workflow for the discovery and characterization of a novel PROTAC.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the Cereblon protein by a test compound. A terbium (Tb)-labeled anti-tag antibody binds to a tagged Cereblon protein (donor), and a fluorescently labeled thalidomide analog (acceptor) binds to Cereblon's binding pocket. In the absence of a competitor, FRET occurs. A test compound that binds to Cereblon will displace the fluorescent tracer, leading to a decrease in the FRET signal.

Materials:

-

GST- or His-tagged recombinant human Cereblon (full-length or thalidomide-binding domain).

-

Tb-labeled anti-GST or anti-His antibody (donor).

-

Fluorescently labeled thalidomide analog (e.g., BODIPY-FL thalidomide) (acceptor).

-

Test compound (N-Me-Thalidomide 4-fluoride).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20).

-

384-well low-volume white plates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Add 2 µL of the test compound or vehicle control to the wells of the 384-well plate.

-

Prepare a mixture of the tagged Cereblon protein and the Tb-labeled antibody in assay buffer. Add 4 µL of this mixture to each well.

-

Prepare a solution of the fluorescently labeled thalidomide analog in assay buffer. Add 4 µL of this solution to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor emission and plot against the test compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR measures the real-time binding of an analyte (the Cereblon ligand) to a ligand (immobilized Cereblon protein) on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

Materials:

-

Recombinant human Cereblon protein.

-

SPR sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Test compound (N-Me-Thalidomide 4-fluoride).

-

Running buffer (e.g., HBS-EP+).

-

SPR instrument.

Procedure:

-

Immobilize the Cereblon protein onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of the test compound in running buffer.

-

Inject the test compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain k_on, k_off, and K_D values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC directly measures the heat changes associated with a binding event. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. The resulting binding isotherm can be used to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified recombinant Cereblon protein.

-

Test compound (N-Me-Thalidomide 4-fluoride).

-

Dialysis buffer.

-

Isothermal titration calorimeter.

Procedure:

-

Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

-

Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

-

Measure the heat change associated with each injection.

-

Integrate the heat peaks and plot against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Western Blotting for Cellular Protein Degradation

Principle: This method quantifies the amount of a target protein in cells following treatment with a PROTAC. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.

Materials:

-

Cell line of interest.

-

PROTAC containing N-Me-Thalidomide 4-fluoride.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using ECL and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

N-Me-Thalidomide 4-fluoride is a valuable chemical entity for the construction of Cereblon-recruiting PROTACs. While direct biophysical characterization of its binding to Cereblon is not widely published, the extensive data available for its parent compound, thalidomide, and other key analogs provides a strong basis for its use in targeted protein degradation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize novel PROTACs incorporating this and similar Cereblon ligands, enabling the advancement of this transformative therapeutic modality. Future studies are warranted to fully elucidate the specific binding kinetics and thermodynamic profile of N-Me-Thalidomide 4-fluoride to further refine its application in drug design.

N-Me-Thalidomide 4-fluoride as a PROTAC Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technology leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. N-Me-Thalidomide 4-fluoride has emerged as a valuable moiety for engaging the Cereblon (CRBN) E3 ligase, a widely exploited ligase in PROTAC design. This technical guide provides an in-depth overview of the discovery and application of N-Me-Thalidomide 4-fluoride as a PROTAC component, with a focus on its use in the development of degraders for the Stimulator of Interferon Genes (STING) protein.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.

N-Me-Thalidomide 4-fluoride as a CRBN Ligand

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide, a well-known immunomodulatory drug that was later discovered to bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The fluorine substitution at the 4-position of the phthalimide (B116566) ring serves as a versatile chemical handle for linker attachment via nucleophilic aromatic substitution (SNAr) reactions, facilitating the synthesis of PROTACs. The N-methylation of the glutarimide (B196013) ring can modulate physicochemical properties and binding interactions.

Application in STING Degradation

The STING pathway is a crucial component of the innate immune system. However, its aberrant activation is implicated in various autoimmune and inflammatory diseases. Targeted degradation of STING using PROTACs represents a promising therapeutic strategy. Researchers have developed STING-degrading PROTACs by linking a STING inhibitor to a CRBN ligand.

A notable example involves the development of STING-targeting PROTACs, SP22 and SP23, which utilize a derivative of the STING inhibitor C-170 and a pomalidomide-based CRBN ligand. While the primary literature cited for this application uses pomalidomide, the synthetic principles and experimental methodologies are directly applicable to PROTACs employing N-Me-Thalidomide 4-fluoride.

Quantitative Data

The following table summarizes the degradation potency of the STING-targeting PROTACs SP22 and SP23 in THP-1 cells.

| Compound | Target Protein | Cell Line | DC |

| SP22 | STING | THP-1 | 9.2[1][2] |

| SP23 | STING | THP-1 | 3.2[1][2] |

Table 1: In vitro degradation data for STING-targeting PROTACs.

Experimental Protocols

Synthesis of N-Me-Thalidomide 4-fluoride based PROTACs

The synthesis of a PROTAC involves the separate synthesis of the target-binding ligand with a linker attachment point, the E3 ligase ligand with a compatible linker, and their subsequent conjugation. The following is a generalized protocol for the synthesis of a PROTAC utilizing N-Me-Thalidomide 4-fluoride.

Step 1: Synthesis of N-Me-Thalidomide 4-fluoride with a Linker Precursor

-

Synthesis of 4-Fluorophthalic Anhydride (B1165640): 4-Fluorophthalic acid is refluxed with acetic anhydride. Upon cooling, the product crystallizes and is collected by filtration.

-

Condensation with 3-Amino-N-methyl-2,6-piperidinedione: 4-Fluorophthalic anhydride is reacted with 3-amino-N-methyl-2,6-piperidinedione hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like acetic acid under reflux. The product, N-Me-Thalidomide 4-fluoride, precipitates upon cooling and is collected by filtration.

-

Linker Attachment: The fluorine atom on N-Me-Thalidomide 4-fluoride is displaced by a nucleophilic amine on a linker precursor (e.g., a Boc-protected diamine) via an S

NAr reaction in a polar aprotic solvent such as DMSO.

Step 2: Synthesis of the Target-Binding Ligand with a Linker

The target-binding ligand is synthesized with a functional group (e.g., a carboxylic acid or an amine) suitable for amide bond formation with the linker attached to the E3 ligase ligand.

Step 3: PROTAC Assembly

The linker-modified N-Me-Thalidomide 4-fluoride and the linker-modified target-binding ligand are coupled using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a solvent like DMF. The final PROTAC is then purified by chromatography.

Western Blotting for STING Degradation

This protocol details the assessment of STING protein degradation in cultured cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate THP-1 cells at a suitable density in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treat the cells with varying concentrations of the STING-targeting PROTAC or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STING overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the STING protein levels to the loading control.

-

Calculate the percentage of STING degradation relative to the vehicle-treated control.

-

Determine the DC

50value by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.

-

In Vivo Cisplatin-Induced Acute Kidney Injury Model

This protocol describes the evaluation of a STING-targeting PROTAC's efficacy in a mouse model of acute kidney injury.

-

Animal Husbandry:

-

Use male C57BL/6 mice (8-10 weeks old).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Experimental Groups:

-

Divide the mice into several groups: a vehicle control group, a cisplatin-only group, and cisplatin (B142131) + PROTAC treatment groups at different doses.

-

-

Drug Administration:

-

Administer the PROTAC or vehicle intraperitoneally (i.p.) for a specified number of days.

-

On a designated day, induce acute kidney injury by a single i.p. injection of cisplatin (e.g., 20 mg/kg).

-

-

Monitoring and Sample Collection:

-

Monitor the body weight of the mice daily.

-

At a specified time point after cisplatin injection (e.g., 72 hours), collect blood samples via cardiac puncture for serum analysis (BUN and creatinine).

-

Euthanize the mice and harvest the kidneys for histopathological analysis (H&E and PAS staining) and protein extraction for Western blotting.

-

-

Data Analysis:

-

Analyze serum BUN and creatinine (B1669602) levels to assess kidney function.

-

Score kidney tissue sections for tubular injury.

-

Perform Western blot analysis on kidney lysates to measure STING protein levels and markers of inflammation and apoptosis.

-

Visualizations

References

An In-depth Technical Guide to N-Me-Thalidomide 4-fluoride for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade proteins of interest. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs have been extensively used to recruit the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on a specific derivative, N-Me-Thalidomide 4-fluoride, providing a comprehensive overview of its role as a synthetic intermediate in the development of targeted protein degraders.

N-Me-Thalidomide 4-fluoride is a crucial building block in the synthesis of novel PROTACs. Notably, it has been utilized in the creation of anti-inflammatory agents that target the Stimulator of Interferon Genes (STING) protein.[1] The N-methylation on the glutarimide (B196013) ring is a critical structural feature. While thalidomide and its analogs like pomalidomide (B1683931) bind to CRBN, N-methylation of the glutarimide nitrogen abrogates this binding. Consequently, molecules containing the N-methylated thalidomide moiety do not recruit CRBN and can serve as negative controls in protein degradation studies. However, N-Me-Thalidomide 4-fluoride's primary utility lies in its role as a synthetic precursor, where subsequent chemical modifications can yield a CRBN-recruiting moiety in the final PROTAC molecule.

This guide will provide detailed information on the synthesis, mechanism of action, and application of N-Me-Thalidomide 4-fluoride in the context of TPD, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.

Core Concepts and Mechanism of Action

The fundamental principle of PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide and its derivatives act as molecular glues that bind to CRBN, a substrate receptor of the CRL4 (Cullin-4-RING E3 ligase) complex, altering its substrate specificity to recognize and ubiquitinate neosubstrates.

In the context of PROTACs, a thalidomide analog serves as the E3 ligase-recruiting ligand. This is connected via a linker to a ligand that binds to the protein of interest (POI). The resulting ternary complex (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.

The "N-Me" in N-Me-Thalidomide 4-fluoride signifies methylation on the nitrogen of the glutarimide ring. This modification sterically hinders the interaction with the hydrophobic pocket of the CRBN thalidomide-binding domain, thus preventing the recruitment of the E3 ligase. Therefore, N-Me-Thalidomide 4-fluoride itself is not a CRBN ligand but a versatile chemical intermediate. It can be de-methylated or otherwise modified during the synthesis of a PROTAC to generate a final molecule with CRBN-binding capabilities.

The 4-fluoro substitution on the phthalimide (B116566) ring provides a reactive site for linker attachment via nucleophilic aromatic substitution (SNAr), making it a valuable synthon for PROTAC development.

Quantitative Data

While specific binding affinity data for N-Me-Thalidomide 4-fluoride to CRBN is not available, as it is designed not to bind, the following tables provide relevant quantitative data for a PROTAC synthesized using a derivative of this compound and for related thalidomide analogs to offer a comparative perspective.

Table 1: Degradation Efficiency of STING PROTAC SP23

The PROTAC SP23, an anti-inflammatory agent, was synthesized using a pomalidomide-based CRBN ligand. The degradation efficiency of SP23 against its target, STING, is summarized below.[1][2]

| Compound | Target Protein | Cell Line | DC50 (μM) | Dmax (%) |

| SP23 | STING | THP-1 | 3.2 | >90 |

Table 2: CRBN Binding Affinities of Thalidomide Analogs

This table presents the binding affinities of common thalidomide-based CRBN ligands. N-methylation of the glutarimide moiety, as in N-Me-Pomalidomide, significantly reduces or abolishes CRBN binding.

| Compound | CRBN Binding Assay | IC50 / Kd |

| Thalidomide | Competitive Binding | ~2 μM (IC50) |

| Pomalidomide | Competitive Binding | ~2 μM (IC50) |

| N-Me-Pomalidomide | CRBN Engagement | No significant binding |

Experimental Protocols

Synthesis of N-Me-Thalidomide 4-fluoride

While the full detailed synthesis protocol from the primary literature is not publicly available, a general synthetic route can be inferred from standard organic chemistry principles and related syntheses. The synthesis would likely involve the reaction of 4-fluorophthalic anhydride (B1165640) with N-methyl-glutamine or a derivative, followed by cyclization.

A plausible synthetic approach is outlined below:

PROTAC-mediated Protein Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with the PROTAC dilutions or vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

CRBN Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to CRBN in live cells.

1. Cell Preparation:

-

Transfect HEK293T cells with a plasmid encoding a NanoLuc®-CRBN fusion protein.

-

Seed the transfected cells in a white, 96-well plate.

2. Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound (e.g., a thalidomide-based PROTAC).

-

Add the compound dilutions to the cells.

-

Add the NanoBRET™ CRBN tracer to all wells.

3. Substrate Addition and Measurement:

-

Add the Nano-Glo® substrate to initiate the BRET reaction.

-

Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.

4. Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for CRBN.

Signaling Pathways and Logical Relationships

The mechanism of action of a thalidomide-based PROTAC involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.

Conclusion

N-Me-Thalidomide 4-fluoride is a valuable synthetic intermediate in the field of targeted protein degradation. Its key features—the CRBN-binding-abrogating N-methyl group and the linker-compatible 4-fluoro substitution—make it an important tool for the synthesis of novel PROTACs and corresponding negative controls. Understanding the specific role of this and similar molecules, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design and development of the next generation of protein-degrading therapeutics. This guide provides a foundational resource for researchers to leverage N-Me-Thalidomide 4-fluoride and related compounds in their pursuit of innovative therapies for a wide range of diseases.

References

Preliminary Studies of Thalidomide Analogs in Neurodegenerative Disease Models: A Technical Overview

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Preclinical Evaluation of Thalidomide (B1683933) Analogs in Neurodegenerative Diseases

While a specific in-depth guide on "N-Me-Thalidomide 4-fluoride" is not feasible due to the absence of published preliminary studies in neurodegenerative disease models, this document provides a comprehensive overview of the core principles, methodologies, and signaling pathways relevant to the study of thalidomide and its analogs in this context. The information herein is synthesized from available research on related compounds and provides a foundational framework for professionals in the field.

"N-Me-Thalidomide 4-fluoride" is identified as a ligand for the E3 ligase cereblon, primarily utilized in the synthesis of anti-inflammatory agents and in proteolysis-targeting chimera (PROTAC) technology.[1][2][3][4] Its direct application and testing in neurodegenerative disease models have not been detailed in the accessible scientific literature. This guide, therefore, focuses on the broader class of thalidomide analogs, for which a more substantial body of preclinical data exists.

Core Concept: Targeting Neuroinflammation with Thalidomide Analogs

Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][6] A key mediator of this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α).[6][7] Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their primary therapeutic effect by inhibiting TNF-α production.[5][7] This is achieved post-transcriptionally by binding to the 3'-untranslated region (3'-UTR) of TNF-α mRNA, leading to its destabilization and subsequent degradation.[5][6]

A pivotal breakthrough in understanding the mechanism of IMiDs was the discovery of cereblon (CRBN) as a primary target.[5][8] Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[8][9] The binding of a thalidomide analog to cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[8] This mechanism is central to both the therapeutic effects and the adverse side effects of these compounds.[5][10]

Key Signaling Pathways

The therapeutic potential of thalidomide analogs in neurodegenerative diseases is attributed to their modulation of several key signaling pathways.

TNF-α Signaling Pathway

The primary anti-inflammatory effect of thalidomide analogs is the downregulation of TNF-α. This pathway is a central driver of neuroinflammation.

Caption: TNF-α signaling pathway and the inhibitory action of thalidomide analogs.

Cereblon-Mediated Protein Degradation

The interaction of thalidomide analogs with the CRL4-CRBN E3 ligase complex is crucial for their immunomodulatory and other biological activities.

Caption: Cereblon-mediated protein degradation pathway induced by thalidomide analogs.

Experimental Protocols in Preclinical Neurodegenerative Disease Models

The evaluation of thalidomide analogs in neurodegenerative disease models typically involves a combination of in vitro and in vivo experiments.

In Vitro Assays

-

Cell Culture Models: Primary neurons, microglia, astrocytes, or immortalized cell lines (e.g., SH-SY5Y) are used. For disease-specific models, cells may be treated with toxins (e.g., MPP+ for Parkinson's) or express disease-related mutant proteins.

-

TNF-α Inhibition Assay:

-

Culture immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Treat the cells with various concentrations of the thalidomide analog.

-

Measure TNF-α levels in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Neuroprotection Assay:

-

Culture neuronal cells.

-

Induce neurotoxicity using agents like beta-amyloid (Aβ) oligomers, 6-hydroxydopamine (6-OHDA), or glutamate.

-

Co-treat the cells with the thalidomide analog.

-

Assess cell viability using assays such as MTT or LDH release.

-

-

Western Blot Analysis: To quantify the levels of key proteins in signaling pathways (e.g., phosphorylated NF-κB, Ikaros, Aiolos) following treatment with the thalidomide analog.

In Vivo Animal Models

-

Alzheimer's Disease Models: Transgenic mouse models that overexpress mutant human amyloid precursor protein (APP) and/or presenilin-1 (PS1), such as APP/PS1 or 5XFAD mice, are commonly used.[11][12]

-

Parkinson's Disease Models:

-

General Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Me-Thalidomide 4-fluoride | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thalidomide 4-fluoride | Cereblon ligand 4 | Indoles | Ambeed.com [ambeed.com]

- 5. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel, thalidomide-like, non-cereblon binding drug tetrafluorobornylphthalimide mitigates inflammation and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term treatment of thalidomide ameliorates amyloid-like pathology through inhibition of β-secretase in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. Neuroprotective effect of thalidomide on MPTP-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson’s Disease [frontiersin.org]

Understanding the structure-activity relationship of N-Me-Thalidomide 4-fluoride

An In-depth Technical Guide on the Structure-Activity Relationship of N-Me-Thalidomide 4-fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of N-Me-Thalidomide 4-fluoride, a key ligand used for engaging the E3 ligase Cereblon (CRBN). While direct and extensive literature on this specific analog is limited, this document extrapolates from foundational knowledge of thalidomide (B1683933) and its derivatives to provide a comprehensive understanding of its core components, mechanism of action, and the methodologies used for its evaluation. N-Me-Thalidomide 4-fluoride serves as a crucial chemical probe and a building block for developing more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Introduction: Thalidomide and the Rise of Cereblon Modulators

Thalidomide, a molecule with a complex history, consists of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring.[4][5] Its therapeutic and teratogenic effects are primarily mediated through its binding to Cereblon (CRBN).[6][7] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[7][8] The binding of thalidomide or its analogs—known as Immunomodulatory imide Drugs (IMiDs)—alters the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" not typically targeted by this ligase.[6][9]

This mechanism has paved the way for the development of novel therapeutics, including PROTACs, which leverage CRBN ligands to degrade specific proteins of interest. N-Me-Thalidomide 4-fluoride represents a key analog developed to refine the properties of the core thalidomide scaffold. The strategic addition of a methyl group to the glutarimide ring and a fluorine atom to the phthalimide ring is intended to modulate its physicochemical properties, binding affinity, and metabolic stability.

Core Structure-Activity Relationships (SAR)

The biological activity of thalidomide analogs is highly dependent on their chemical structure. Both the phthalimide and glutarimide moieties are essential for activity, though modifications to these rings can be tolerated and are often used to fine-tune the molecule's properties.[5][10]

The Glutarimide Ring and N-Methylation

The glutarimide ring is crucial for the interaction with CRBN. The N-alkylation of this ring, as seen in N-Me-Thalidomide 4-fluoride, can have several effects:

-

Physicochemical Properties: N-alkylation, such as methylation, can increase the lipophilicity of the molecule. This modification may also decrease crystallinity and alter solubility compared to the parent compound.[11]

-

Metabolic Stability: The imide N-H bond in thalidomide is a potential site for metabolism. N-methylation can block this site, potentially increasing the metabolic stability and half-life of the compound. However, it is also possible for the methyl group to be metabolically removed, converting the analog back into a thalidomide-like structure in vivo.[4]

The Phthalimide Ring and 4-Position Fluorination

The phthalimide ring also plays a critical role in CRBN binding and overall activity. The introduction of fluorine at the 4-position is a key modification with significant implications:

-

Enhanced Biological Activity: Fluorination of the phthalimide ring has been shown to enhance the anti-angiogenic properties of thalidomide analogs.[12][13] Studies on tetrafluorinated analogs, in particular, show a strong beneficial effect on the ability to inhibit angiogenesis.[13][14] While N-Me-Thalidomide 4-fluoride is mono-fluorinated, this suggests that even single fluorine additions can positively modulate activity.

-

Improved Pharmacokinetics: The introduction of fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.[15] Fluorine's high electronegativity can also influence the electronic properties of the ring system, potentially modulating binding interactions with CRBN.[15]

-

CRBN Binding: Studies have shown a correlation between fluorination and CRBN binding affinity, suggesting that this modification can directly impact the primary molecular interaction.[12]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

N-Me-Thalidomide 4-fluoride is presumed to follow the established mechanism of action for thalidomide analogs. It binds to the thalidomide-binding domain of CRBN, inducing a conformational change that recruits neosubstrates for degradation.

Quantitative Data: Binding Affinities of Thalidomide Analogs

| Compound | Assay Type | Binding Affinity (KD or Ki) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (KD) | [7] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (KD) | [7] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (KD) | [7] |

| Tetrafluoro-thalidomide | Microscale Thermophoresis (MST) | ~1.3 µM (Ki) | [13] |

| Thalidomide | Microscale Thermophoresis (MST) | ~1.9 µM (Ki) | [13] |

Experimental Protocols

The evaluation of thalidomide analogs involves a series of standardized biochemical and cell-based assays to determine their binding affinity, biological activity, and mechanism of action.

Cereblon Binding Assay (Microscale Thermophoresis - MST)

This method measures the affinity of a ligand to a target protein by detecting changes in the thermophoretic behavior of the fluorescently labeled protein upon ligand binding.[12]

Methodology:

-

Preparation: Recombinant Thalidomide-Binding Domain (TBD) of human CRBN (residues 319-425) is fluorescently labeled.

-

Reaction Mixture: A constant concentration of the labeled TBD is incubated with a serial dilution of the test compound (e.g., N-Me-Thalidomide 4-fluoride) in a suitable buffer. A control with a known CRBN ligand is run in parallel.

-

Measurement: The samples are loaded into capillaries and subjected to a microscopic temperature gradient in an MST instrument.

-

Data Analysis: The change in fluorescence is measured and plotted against the ligand concentration. The resulting binding curve is fitted to determine the dissociation constant (KD).[12]

Cell Proliferation Assay (e.g., using CCK-8 or MTT)

This assay quantifies the anti-proliferative effects of the compound on cancer cell lines, such as multiple myeloma cells (e.g., MM.1S, RPMI-8226).[17][18]

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Reagent Incubation: A reagent like WST-8 (from CCK-8 kits) is added to each well and incubated for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the results are plotted against compound concentration to calculate the IC50 value.[17]

Western Blot for Neosubstrate Degradation

This technique is used to confirm that the compound's activity is mediated by CRBN-dependent degradation of known neosubstrates like Ikaros (IKZF1) or Aiolos (IKZF3).[17]

Methodology:

-

Cell Treatment: Relevant cells (e.g., MM.1S) are treated with the test compound at various concentrations and for different time points.

-

Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein concentration is determined using an assay like BCA.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH). Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity for the neosubstrate is quantified and normalized to the loading control to determine the extent of degradation.

Logical SAR Summary and Conclusion

The structure of N-Me-Thalidomide 4-fluoride is a logical evolution of the thalidomide scaffold, designed to enhance its drug-like properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of N-Me-Thalidomide 4-fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential in vitro assays for the preclinical evaluation of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. As a derivative of thalidomide (B1683933), its biological activities are presumed to be mediated, at least in part, through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document outlines detailed experimental protocols for assessing its cytotoxic, anti-angiogenic, and anti-inflammatory properties. Furthermore, it includes templates for data presentation and visual diagrams of key signaling pathways and experimental workflows to facilitate a thorough investigation of this compound's therapeutic potential. While specific experimental data for N-Me-Thalidomide 4-fluoride is not yet widely published, this guide establishes a robust framework for its in vitro characterization.

Introduction

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy in treating various cancers and inflammatory diseases. Their mechanism of action is primarily attributed to their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

N-Me-Thalidomide 4-fluoride is a novel analog that incorporates a fluorine atom and a methyl group, modifications that can significantly alter the compound's physicochemical properties, binding affinity to CRBN, and downstream biological effects. A systematic in vitro evaluation is crucial to elucidate its pharmacological profile. This guide details the core assays required for this purpose.

Molecular Target and Mechanism of Action

N-Me-Thalidomide 4-fluoride is classified as a ligand for the E3 ligase Cereblon.[1][2][3] The binding of thalidomide analogs to CRBN is the initiating event for their immunomodulatory, anti-angiogenic, and anti-proliferative effects. The proposed mechanism involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the N-Me-Thalidomide 4-fluoride molecule, and a neo-substrate. This proximity induces the ubiquitination of the neo-substrate, marking it for degradation by the proteasome.

Figure 1: Proposed mechanism of action for N-Me-Thalidomide 4-fluoride.

Data Presentation

Cytotoxicity Data

| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |

| HUVEC | MTT | 72 | |

| MM.1S | MTT | 72 | |